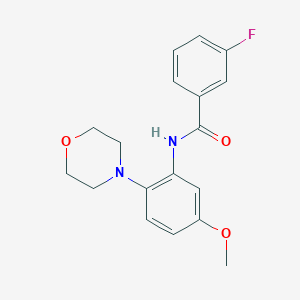![molecular formula C20H31N3O2 B243919 N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243919.png)
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide, also known as MP-10, is a selective agonist of the μ-opioid receptor. It is a synthetic compound that has been developed for its potential use in pain management and addiction treatment.
Mécanisme D'action
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide works by binding to the μ-opioid receptor in the brain and spinal cord. This binding activates the receptor, which results in the release of endorphins, natural painkillers produced by the body. Endorphins bind to the same receptor, leading to a reduction in pain perception. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has a high affinity and selectivity for the μ-opioid receptor, which makes it a potent analgesic.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several biochemical and physiological effects. It has been shown to reduce pain perception, suppress cough reflex, and induce sedation. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide also has a dose-dependent effect on respiratory depression, which is a common side effect of opioids. It has been shown to have a lower risk of respiratory depression compared to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have a lower abuse potential and fewer side effects compared to traditional opioids, which makes it a safer alternative for animal studies. However, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its accessibility for some labs.
Orientations Futures
There are several future directions for N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide research. One direction is to study its potential use in pain management and addiction treatment in humans. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's high affinity and selectivity for the μ-opioid receptor make it a valuable tool for studying the receptor's function. Finally, there is a need for the development of new and safer opioid medications, and N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's lower abuse potential and fewer side effects make it a promising candidate for further research.
Conclusion:
In conclusion, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that has been developed for its potential use in pain management and addiction treatment. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments, including its lower abuse potential and fewer side effects compared to traditional opioids. Further research is needed to determine its safety and efficacy in humans and to develop new and safer opioid medications.
Méthodes De Synthèse
The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide involves several steps. The first step is the preparation of the piperazine intermediate, which is achieved by reacting 1-benzylpiperazine with 3-methylbutanoyl chloride. The resulting product is then reacted with 4-bromoaniline to form the final product, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide. The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to be highly effective in reducing pain and opioid withdrawal symptoms in animal models. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have lower abuse potential and fewer side effects compared to traditional opioid medications.
Propriétés
Formule moléculaire |
C20H31N3O2 |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C20H31N3O2/c1-4-5-6-19(24)21-17-7-9-18(10-8-17)22-11-13-23(14-12-22)20(25)15-16(2)3/h7-10,16H,4-6,11-15H2,1-3H3,(H,21,24) |
Clé InChI |
OBWMXSUIYLLYHC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
SMILES canonique |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)
![2-(2,4-dichlorophenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]propanamide](/img/structure/B243859.png)
![4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243860.png)